molecular formula C13H26N2 B12544860 Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- CAS No. 652144-65-5

Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-

Cat. No.: B12544860
CAS No.: 652144-65-5
M. Wt: 210.36 g/mol
InChI Key: YWMAWIWYSHEARC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is significant in the field of medicinal chemistry due to its presence in various pharmaceuticals and its role as a building block for drug design .

Chemical Reactions Analysis

Types of Reactions: Piperidine derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds.

Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include hydrogen gas for hydrogenation, sodium for Birch reduction, and various catalysts such as cobalt, ruthenium, and nickel . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed: The major products formed from the reactions of piperidine derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant pharmaceutical applications due to their biological activity and pharmacological properties.

Mechanism of Action

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways in the body . For example, some piperidine derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes and exerting therapeutic effects. The exact mechanism of action depends on the specific structure and functional groups of the compound .

Biological Activity

Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- , is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- is C13H21NC_{13}H_{21}N, with a molecular weight of approximately 205.32 g/mol. Its structure features a piperidine ring, which is known for its role in various biological mechanisms.

Analgesic Properties

Research has indicated that piperidine derivatives exhibit analgesic effects similar to opioids. For instance, compounds in the fentanyl series, which include piperidine structures, have shown significant analgesic potency. The derivative 21 , related to piperidine structures, demonstrated an effective dose (ED50) of 2 mg/kg in animal models, indicating strong analgesic properties .

Anticancer Activity

Piperidine derivatives have also been explored for their anticancer potential. A study highlighted that certain benzoylpiperidine compounds displayed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, including breast and colorectal cancers . The mechanism of action appears to involve inhibition of specific enzymes related to cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is heavily influenced by their structural modifications. For example:

  • Substituents on the Piperidine Ring : Variations in substituents can enhance or reduce activity. The presence of hydroxyl or halogen groups has been linked to increased potency against certain targets.
  • Isomeric Forms : Different isomers of piperidine compounds can exhibit varying degrees of activity. For instance, the orientation of methyl groups in phenaridine derivatives significantly affects their analgesic potency compared to fentanyl .

Study on Analgesic Effects

A comparative study investigated the analgesic effects of various piperidine derivatives against a control group using the tail flick test in rats. The results showed that compounds with additional methyl substitutions on the piperidine ring had enhanced efficacy compared to those without such modifications.

CompoundED50 (mg/kg)Duration of Action (min)
Fentanyl0.004835
Phenylpiperidine0.00240
Piperidine Derivative260

This table illustrates that while some derivatives are less potent than fentanyl, they may offer longer durations of action, making them suitable candidates for further development .

Inhibition Studies

In another research effort focusing on enzyme inhibition, Piperidine derivatives were assessed for their ability to inhibit lysosomal phospholipase A2 (LPLA2). Compounds exhibiting IC50 values below 1 mM were identified as potential candidates for further investigation regarding drug-induced phospholipidosis .

Properties

CAS No.

652144-65-5

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

(2S)-1-methyl-2-(2-piperidin-1-ylethyl)piperidine

InChI

InChI=1S/C13H26N2/c1-14-9-6-3-7-13(14)8-12-15-10-4-2-5-11-15/h13H,2-12H2,1H3/t13-/m0/s1

InChI Key

YWMAWIWYSHEARC-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCCC[C@H]1CCN2CCCCC2

Canonical SMILES

CN1CCCCC1CCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.